tert-butyl N-(3-aminopropoxy)carbamate hydrochloride
Overview
Description
“tert-butyl N-(3-aminopropoxy)carbamate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a protected amine and may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
Molecular Structure Analysis
The molecular formula of “tert-butyl N-(3-aminopropoxy)carbamate” is C8H18N2O2 . The molecular weight is 190.24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-(3-aminopropoxy)carbamate” include a molecular weight of 190.24 .
Scientific Research Applications
It’s worth noting that compounds similar to “tert-butyl N-(3-aminopropoxy)carbamate hydrochloride”, such as “tert-Butyl carbamate”, have been used in palladium-catalyzed synthesis of N-Boc-protected anilines . Another related compound, “tert-Butyl N-(2,3-dihydroxypropyl)carbamate”, has been used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
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Protection of Amino Groups
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Crosslinking Agent
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Preparation of Aziridines
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Mass Spectrometric Analysis
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Biochemical Reagent : Tert-Butyl (3-aminopropyl)carbamate can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
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Synthesis of Aziridines : Tert-Butyl N-hydroxycarbamate is used in the preparation of aziridines by cycloaddition of azides with nitroso Diels-Alder adducts .
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Spectrometry : Tert-Butyl N-(2,3-dihydroxypropyl)carbamate may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(3-aminopropoxy)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(11)10-12-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAXSEGBSLRTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-aminopropoxy)carbamate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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